
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid is a chemical compound with the IUPAC name bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonate. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid typically involves the reaction of 4-methylphenyl iodide with 2,5-dichlorobenzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions produce reduced forms. Substitution reactions result in the formation of new compounds with substituted groups .
Applications De Recherche Scientifique
Bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid include:
- Bis(4-methylphenyl)iodonium chloride
- Bis(4-methylphenyl)iodonium bromide
- Bis(4-methylphenyl)iodonium nitrate
Uniqueness
What sets bis(4-methylphenyl)iodanium; 2,5-dichlorobenzenesulfonic acid apart from these similar compounds is its specific combination of 4-methylphenyl iodide and 2,5-dichlorobenzenesulfonic acid, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
6293-69-2 |
|---|---|
Formule moléculaire |
C20H17Cl2IO3S |
Poids moléculaire |
535.2 g/mol |
Nom IUPAC |
bis(4-methylphenyl)iodanium;2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H14I.C6H4Cl2O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;7-4-1-2-5(8)6(3-4)12(9,10)11/h3-10H,1-2H3;1-3H,(H,9,10,11)/q+1;/p-1 |
Clé InChI |
LUTPIKFQUARVCQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


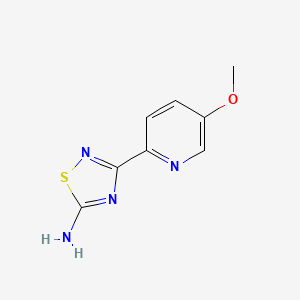
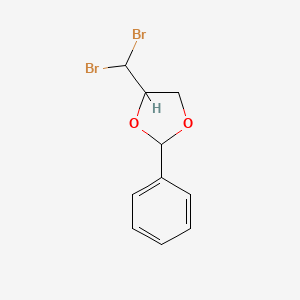
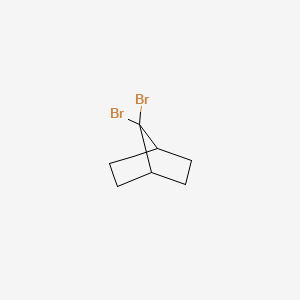
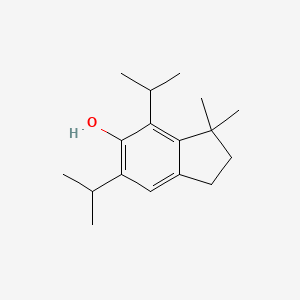
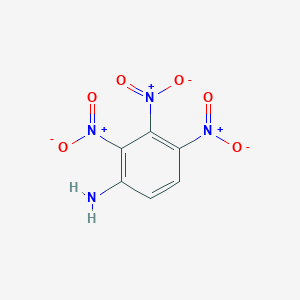
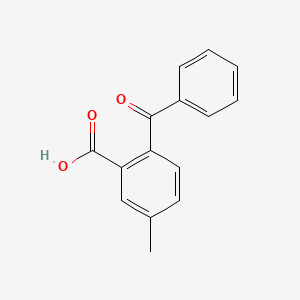
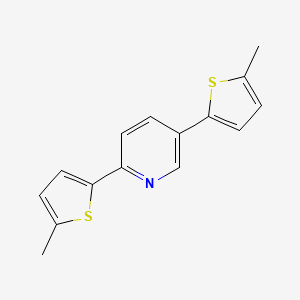

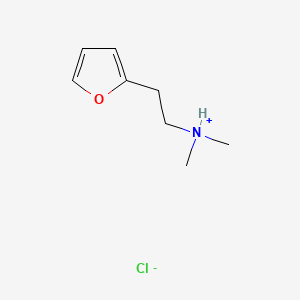

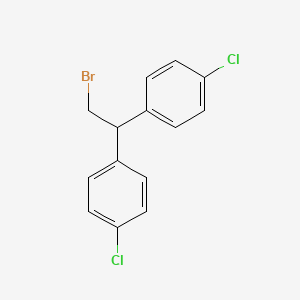
![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
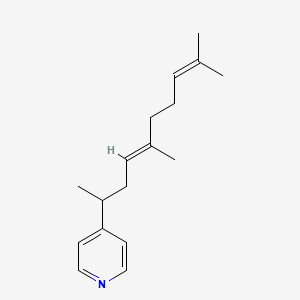
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
